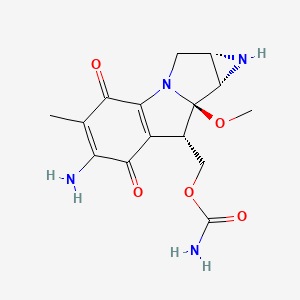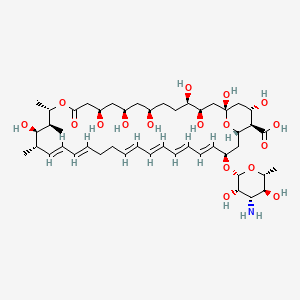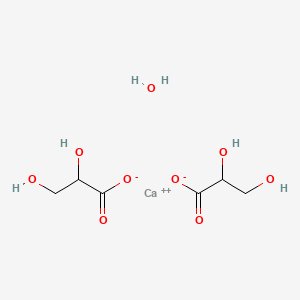
disodium;1,3-dihydroxypropan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;1,3-dihydroxypropan-2-yl phosphate is a chemical compound with the molecular formula C3H9Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of hydrogels and scaffolds, which have applications in tissue engineering and cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;1,3-dihydroxypropan-2-yl phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C3H8O3+H3PO4+2NaOH→C3H9Na2O6P+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Disodium;1,3-dihydroxypropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycerol phosphate derivatives, which have different applications in scientific research and industry.
Scientific Research Applications
Disodium;1,3-dihydroxypropan-2-yl phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of other chemical compounds.
Biology: The compound is utilized in the preparation of hydrogels and scaffolds for tissue engineering and cell growth.
Medicine: It serves as a phosphatase inhibitor, promoting bone matrix mineralization and modulating bone cell metabolic activity.
Industry: The compound is used as an additive in isolation mediums, providing phosphate ions for various industrial processes.
Mechanism of Action
The mechanism of action of disodium;1,3-dihydroxypropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a phosphate group donor, facilitating the phosphorylation of proteins and other molecules. This process is crucial for various cellular functions, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Disodium;1,3-dihydroxypropan-2-yl phosphate can be compared with other similar compounds such as:
Sodium beta-glycerophosphate: Both compounds are used as phosphate donors in biological systems, but this compound has unique properties that make it more suitable for certain applications.
Glycerol-2-phosphate: This compound is also used in tissue engineering and cell growth, but it differs in its chemical structure and specific applications.
Properties
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCPPOOQICIRJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Na2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Trimethyl-[methyl-[methyl(trimethylsilyloxy)silyl]oxysilyl]oxysilane](/img/structure/B7802595.png)
![Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B7802602.png)






![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
